molecular formula C15H23NO2 B049922 Ciramadol CAS No. 63269-31-8

Ciramadol

Cat. No.: B049922
CAS No.: 63269-31-8
M. Wt: 249.35 g/mol
InChI Key: UVTLONZTPXCUPU-ZNMIVQPWSA-N
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Description

Ciramadol, also known as WY-15,705, is an opioid analgesic developed in the late 1970s. It is related to phencyclidine, tramadol, tapentadol, and venlafaxine. This compound acts as a mixed agonist-antagonist for the μ-opioid receptor, which gives it a relatively low abuse potential and a ceiling on respiratory depression, making it a relatively safe drug .

Preparation Methods

The synthesis of ciramadol involves several steps:

    Claisen-Schmidt Condensation: The reaction between 3-(methoxymethoxy)benzaldehyde and cyclohexanone produces an intermediate compound.

    Michael Addition: Dimethylamine is added to the intermediate to form an aminoketone.

    Reduction: The ketone is reduced stereospecifically to yield a cis aminoalcohol.

    Hydrolysis: Mild hydrolysis of the product gives the free phenol this compound.

Chemical Reactions Analysis

Ciramadol undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylamine and reducing agents like sodium borohydride. The major products formed from these reactions are intermediates leading to the final this compound compound .

Scientific Research Applications

Ciramadol has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and reactions.

    Biology: Research focuses on its interaction with biological systems, particularly the μ-opioid receptor.

    Medicine: this compound is used as an analgesic for pain management, with studies comparing its efficacy and safety to other opioids.

    Industry: Its synthesis and production methods are of interest for industrial applications.

Comparison with Similar Compounds

Ciramadol is compared to several similar compounds, including:

This compound’s uniqueness lies in its balanced efficacy and safety profile, making it a valuable compound for pain management with fewer side effects compared to other opioids .

Properties

IUPAC Name

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTLONZTPXCUPU-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018412
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63269-31-8
Record name Ciramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63269-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciramadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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